An In-depth Technical Guide to Methyl Copalate
An In-depth Technical Guide to Methyl Copalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl copalate is a diterpenoid natural product derived from the esterification of copalic acid, a compound abundant in the oleoresins of plants from the Copaifera genus. While research directly focused on methyl copalate is emerging, extensive studies on its precursor, copalic acid, have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of methyl copalate and its parent compound, copalic acid. Detailed experimental protocols for key biological assays are presented, alongside an exploration of the implicated signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of methyl copalate.
Chemical and Physical Properties
Methyl copalate is the methyl ester of copalic acid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C21H34O2 | --INVALID-LINK-- |
| Molecular Weight | 318.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate | --INVALID-LINK-- |
| Natural Sources | Reported in Copaifera and Hymenaea species. | [1] |
Spectroscopic Characterization
The structural elucidation of methyl copalate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of methyl copalate.
1H NMR: The proton NMR spectrum of methyl copalate reveals key structural features. A characteristic singlet for the methyl ester protons typically appears around δ 3.6-3.7 ppm.[2] Olefinic protons of the exocyclic methylene group and the trisubstituted double bond in the side chain resonate downfield, generally in the δ 4.5-5.7 ppm region.[2] The various methyl groups on the decalin ring system produce signals in the upfield region, typically between δ 0.7 and 1.2 ppm.[2]
13C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For methyl copalate (C21H34O2), 21 distinct signals are expected.
A representative, though not exhaustive, summary of expected chemical shifts is provided in the table below. Actual values may vary based on solvent and experimental conditions.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168-175 |
| Olefinic (C=C) | ~100-150 |
| Methoxy (-OCH3) | ~50-55 |
| Aliphatic (CH, CH2, CH3) | ~10-60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of methyl copalate. In gas chromatography-mass spectrometry (GC-MS) analysis, diterpenic acids like copalic acid are often derivatized to their methyl esters to improve chromatographic performance.[3]
Expected Fragmentation: The fragmentation of methyl copalate in mass spectrometry would likely involve:
-
Loss of the methoxy group (-OCH3) from the ester.
-
Cleavage of the side chain.
-
Fragmentations within the decalin ring system.
Infrared (IR) Spectroscopy
The IR spectrum of methyl copalate would display characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm-1) |
| C=O stretch (ester) | ~1720-1740 |
| C=C stretch (alkene) | ~1640-1680 |
| C-H stretch (sp3) | ~2850-3000 |
| C-H stretch (sp2) | ~3010-3100 |
| C-O stretch (ester) | ~1000-1300 |
Biological Activities
While direct studies on methyl copalate are limited, the biological activities of its parent compound, copalic acid, have been extensively investigated and provide a strong indication of the potential therapeutic effects of its methyl ester derivative. Copalic acid has demonstrated anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic properties.[4][5]
Anti-inflammatory Activity
Copalic acid has shown significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[6] Specifically, at a concentration of 100 µM, copalic acid inhibited NO production by 98.5% ± 1.3%.[6] It has also been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[6]
A novel hybrid of 3-hydroxy-copalic acid and ibuprofen demonstrated reduced production of TNF-α in LPS-stimulated macrophages and a decrease in the expression of the phosphorylated nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (p-IκBα), a key step in the NF-κB signaling pathway.[7]
Cytotoxic Activity
Copalic acid has exhibited cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| CaCo-2 (human colon adenocarcinoma) | 237.4 | [8] |
| HeLa (human cervical cancer) | 68.3 µg/mL | [9] |
| MO59J (human glioblastoma) | 44.0 µg/mL | [9] |
Additionally, copalic acid showed no significant cytotoxicity in normal cell lines in one study.[6]
Antimicrobial and Antiparasitic Activity
Copalic acid has demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis.[10] Furthermore, antitrypanosomal activity against Trypanosoma cruzi has been reported for a group of diterpene acids including methyl copalate.[11]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of methyl copalate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of methyl copalate for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways
The anti-inflammatory effects of copalic acid and its derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. The reduction of p-IκBα expression by a copalic acid-ibuprofen hybrid strongly suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7]
Conclusion
Methyl copalate, a derivative of the naturally abundant copalic acid, represents a promising scaffold for the development of new therapeutic agents. The established anti-inflammatory and cytotoxic activities of copalic acid provide a strong rationale for the further investigation of methyl copalate. This technical guide has summarized the current knowledge on this compound and its precursor, offering detailed methodologies to facilitate future research. Elucidation of the precise mechanisms of action and in vivo efficacy of methyl copalate are critical next steps in realizing its therapeutic potential.
References
- 1. Methyl Copalate | C21H34O2 | CID 13858180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl copalate | 17110-88-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copalic Acid: Occurrence, Chemistry, and Biological Activities [ri.conicet.gov.ar]
- 5. Copalic Acid: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
